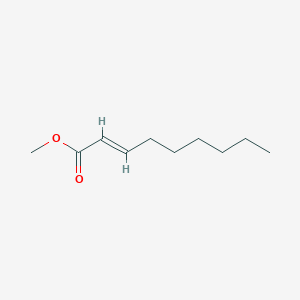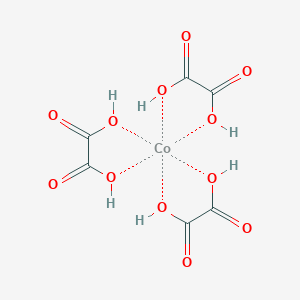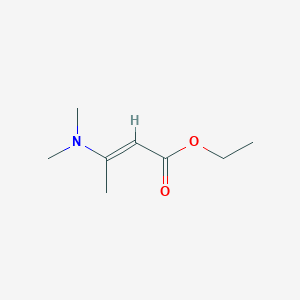
3-(diméthylamino)-2-buténoate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(dimethylamino)-2-butenoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of butenoic acid, featuring an ethyl ester group and a dimethylamino group
Applications De Recherche Scientifique
Ethyl 3-(dimethylamino)-2-butenoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: This compound is used in the development of drugs and active pharmaceutical ingredients.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Dyestuffs: It acts as an intermediate in the production of dyes.
Mécanisme D'action
Target of Action
Ethyl 3-(dimethylamino)-2-butenoate, also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a water-soluble carbodiimide . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . Therefore, the primary targets of this compound are carboxyl groups and primary amines present in various biological molecules.
Mode of Action
The mode of action of EDC involves the formation of an activated ester leaving group. First, the carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer . The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained .
Biochemical Pathways
EDC is often used in biochemical pathways that involve peptide synthesis, protein crosslinking to nucleic acids, and also in the preparation of immunoconjugates . It can also be used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters .
Pharmacokinetics
It is known to be highly soluble in water , which suggests that it could be readily absorbed and distributed in the body. The exact metabolic pathways and excretion mechanisms of EDC remain to be elucidated.
Result of Action
The result of EDC’s action is the formation of amide bonds between carboxyl groups and primary amines . This can lead to the creation of new molecules, such as peptides, or the modification of existing molecules, such as proteins or nucleic acids . The exact molecular and cellular effects of EDC’s action would depend on the specific context in which it is used.
Action Environment
The action of EDC is influenced by environmental factors such as pH and temperature . It is typically employed in the 4.0-6.0 pH range . The reaction efficiency of EDC can be affected by the presence of extraneous carboxyls or primary amines . Additionally, EDC is sensitive to air and light, and impurities can occur as a result of air oxidation or due to metabolism by microbes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(dimethylamino)-2-butenoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with dimethylamine in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(dimethylamino)-2-butenoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(dimethylamino)-2-butenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted butenoates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(dimethylamino)acrylate: Similar in structure but with a different alkene configuration.
Dimethylaminoethyl methacrylate: Contains a methacrylate group instead of a butenoate group.
Uniqueness
Ethyl 3-(dimethylamino)-2-butenoate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
14205-42-6 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
ethyl 3-(dimethylamino)but-2-enoate |
InChI |
InChI=1S/C8H15NO2/c1-5-11-8(10)6-7(2)9(3)4/h6H,5H2,1-4H3 |
Clé InChI |
CTKXXMXGFDQHTI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C(C)N(C)C |
SMILES isomérique |
CCOC(=O)/C=C(\C)/N(C)C |
SMILES canonique |
CCOC(=O)C=C(C)N(C)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)
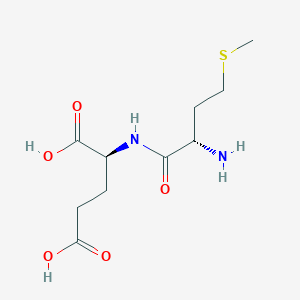
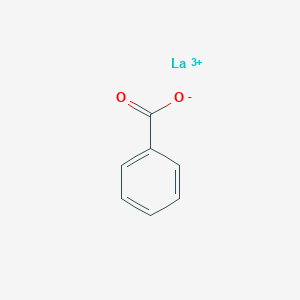

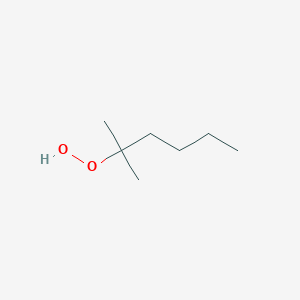
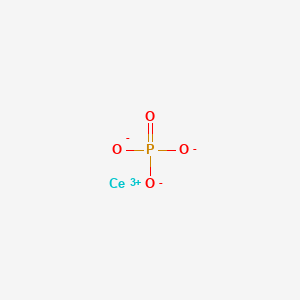
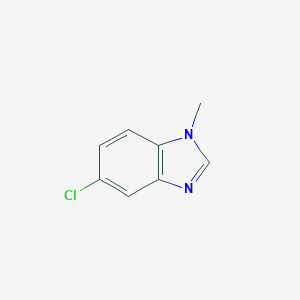
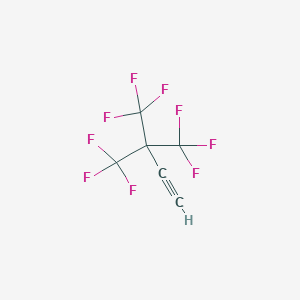


![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
